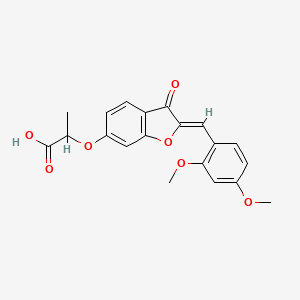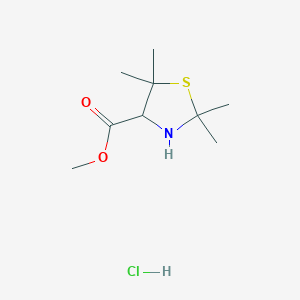![molecular formula C23H17F3N4O2 B2501391 N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 921866-66-2](/img/structure/B2501391.png)
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is an intricate organic compound with a unique structural configuration involving pyrido[2,3-d]pyrimidine and benzamide moieties. This compound finds diverse applications in multiple domains including chemistry, biology, and medicine due to its potential biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. The primary precursor may involve the pyrido[2,3-d]pyrimidine core, which undergoes several modifications. Reaction conditions often entail controlled temperatures and the use of specific catalysts to ensure the formation of desired intermediates and the final product.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for higher yields and cost efficiency. Methods such as continuous flow chemistry, microwave-assisted synthesis, or the use of automated reaction systems may be employed to scale up the production while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : It may be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can be critical in modifying the compound’s structure.
Common Reagents and Conditions: : Reactions often require specific solvents, controlled temperatures, and pH adjustments. Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions or trifluoromethanesulfonic acid for certain substitution reactions are common.
Major Products: : The products formed depend on the reaction type, ranging from hydroxyl derivatives in oxidation reactions to alkylated products in substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has applications in:
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Potentially useful in studying enzyme inhibitors or receptor antagonists.
Medicine: : Could be researched for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Might be applied in the development of novel materials or as a chemical intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, often involving binding to specific enzymes or receptors, thereby modulating biological pathways. The precise mechanism may involve inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Other pyrido[2,3-d]pyrimidine derivatives and trifluoromethyl benzamides share structural similarities but differ in functional groups or side chains.
Uniqueness: : The combination of pyrido[2,3-d]pyrimidine and benzamide with a trifluoromethyl group grants this compound unique chemical properties, enhancing its reactivity and potential biological activity.
There you have it! This is the bare bones, and it could use expansion to be fleshed out into a fuller article. Interested in digging into any particular aspect more?
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c1-13-12-15(30-14(2)28-20-17(22(30)32)7-5-11-27-20)9-10-19(13)29-21(31)16-6-3-4-8-18(16)23(24,25)26/h3-12H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELMONQATUGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)




![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)



